molecular formula C10H8F3NO B13910368 (1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine

(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine

Katalognummer: B13910368
Molekulargewicht: 215.17 g/mol
InChI-Schlüssel: PNYXKFUVCUVJIX-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine is a chemical compound that features a benzofuran ring and a trifluoroethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

    Introduction of Trifluoroethanamine Group: The trifluoroethanamine group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the trifluoroethanamine moiety.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure to maximize yield and purity.

    Purification: Techniques like crystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzofuran ring or the trifluoroethanamine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction could produce benzofuran amines.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethanamine group may enhance binding affinity and specificity, while the benzofuran ring can modulate the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of an amine.

    (1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroacetamide: Contains an amide group instead of an amine.

Uniqueness

(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine is unique due to its specific combination of a benzofuran ring and a trifluoroethanamine group, which imparts distinct chemical and biological properties not found in its analogs.

Eigenschaften

Molekularformel

C10H8F3NO

Molekulargewicht

215.17 g/mol

IUPAC-Name

(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9(14)7-2-1-6-3-4-15-8(6)5-7/h1-5,9H,14H2/t9-/m0/s1

InChI-Schlüssel

PNYXKFUVCUVJIX-VIFPVBQESA-N

Isomerische SMILES

C1=CC(=CC2=C1C=CO2)[C@@H](C(F)(F)F)N

Kanonische SMILES

C1=CC(=CC2=C1C=CO2)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.